molecular formula C17H20N4O3S3 B319426 N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-N'-(2-thienylcarbonyl)thiourea

N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-N'-(2-thienylcarbonyl)thiourea

Katalognummer: B319426
Molekulargewicht: 424.6 g/mol
InChI-Schlüssel: TWCJBNCZOOKIIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-N'-(2-thienylcarbonyl)thiourea is an organic compound belonging to the class of phenylpiperazines. These compounds contain a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group

Vorbereitungsmethoden

The synthesis of N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-N'-(2-thienylcarbonyl)thiourea involves several steps. One common synthetic route includes the reaction of 4-(4-methylpiperazin-1-yl)benzenesulfonyl chloride with thiophene-2-carboxamide under specific reaction conditions. The reaction typically requires the use of a base such as triethylamine and is carried out in an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-N'-(2-thienylcarbonyl)thiourea undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-N'-(2-thienylcarbonyl)thiourea has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-N'-(2-thienylcarbonyl)thiourea involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-N'-(2-thienylcarbonyl)thiourea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting properties, which make it suitable for a wide range of scientific research applications.

Eigenschaften

Molekularformel

C17H20N4O3S3

Molekulargewicht

424.6 g/mol

IUPAC-Name

N-[[4-(4-methylpiperazin-1-yl)sulfonylphenyl]carbamothioyl]thiophene-2-carboxamide

InChI

InChI=1S/C17H20N4O3S3/c1-20-8-10-21(11-9-20)27(23,24)14-6-4-13(5-7-14)18-17(25)19-16(22)15-3-2-12-26-15/h2-7,12H,8-11H2,1H3,(H2,18,19,22,25)

InChI-Schlüssel

TWCJBNCZOOKIIX-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CS3

Kanonische SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CS3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.